molecular formula C15H14FNOS B5154827 N-(4-fluoro-2-methylphenyl)-2-(phenylthio)acetamide

N-(4-fluoro-2-methylphenyl)-2-(phenylthio)acetamide

Cat. No. B5154827
M. Wt: 275.3 g/mol
InChI Key: WVRNVUIZRROINV-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-2-(phenylthio)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of thioacetamide derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(phenylthio)acetamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in cell growth, inflammation, and neuronal function. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been reported to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)-2-(phenylthio)acetamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. The compound has been reported to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, N-(4-fluoro-2-methylphenyl)-2-(phenylthio)acetamide has been investigated for its potential neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-2-methylphenyl)-2-(phenylthio)acetamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and its biological effects can be easily assessed using various in vitro and in vivo assays. However, the compound has some limitations as well. Its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.

Future Directions

There are several future directions for research on N-(4-fluoro-2-methylphenyl)-2-(phenylthio)acetamide. One of the most promising areas is the development of the compound as a potential anticancer agent. Further studies are needed to elucidate its mechanism of action and assess its efficacy and safety in preclinical and clinical trials. The compound's potential as a neuroprotective agent in Alzheimer's disease also warrants further investigation. In addition, the development of more potent and selective derivatives of N-(4-fluoro-2-methylphenyl)-2-(phenylthio)acetamide could lead to the discovery of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(4-fluoro-2-methylphenyl)-2-(phenylthio)acetamide is a multi-step process that involves the reaction of 4-fluoro-2-methylaniline with thiophenol in the presence of a base to form 4-fluoro-2-methylphenylthiol. This intermediate is then reacted with ethyl chloroacetate to yield N-(4-fluoro-2-methylphenyl)-2-(phenylthio)acetamide. The purity and yield of the final product can be improved by recrystallization and chromatographic techniques.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-2-(phenylthio)acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also been investigated for its potential as a neuroprotective agent in Alzheimer's disease.

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c1-11-9-12(16)7-8-14(11)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRNVUIZRROINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-2-methylphenyl)-2-(phenylsulfanyl)acetamide

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